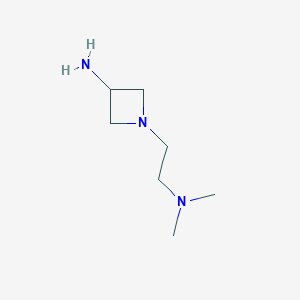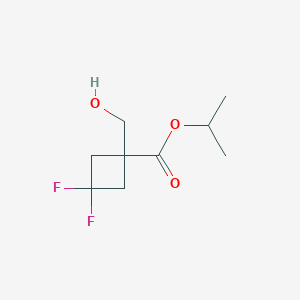
1-(2-(Dimethylamino)ethyl)azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Dimethylamino)ethyl)azetidin-3-amine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their strained ring structure, which imparts unique reactivity and properties. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another approach is the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation .
Industrial Production Methods
Industrial production of azetidines, including 1-(2-(Dimethylamino)ethyl)azetidin-3-amine, often employs catalytic processes and optimized reaction conditions to achieve high yields and purity. The use of solid supports and microwave irradiation can enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Dimethylamino)ethyl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(2-(Dimethylamino)ethyl)azetidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.
Polymer Chemistry: The compound can be used in the polymerization of azetidine monomers to produce polyamines with applications in antibacterial and antimicrobial coatings.
Peptidomimetics: Azetidines serve as amino acid surrogates in the design of peptidomimetics and nucleic acid analogs.
Mechanism of Action
The mechanism of action of 1-(2-(Dimethylamino)ethyl)azetidin-3-amine involves its interaction with molecular targets through its reactive azetidine ring and dimethylaminoethyl group. The strained ring structure allows for ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound with a four-membered nitrogen-containing ring.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Oxetane: A four-membered oxygen-containing ring with similar ring strain but different reactivity.
Uniqueness
1-(2-(Dimethylamino)ethyl)azetidin-3-amine is unique due to the presence of both the azetidine ring and the dimethylaminoethyl group, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in medicinal chemistry, catalysis, and polymer chemistry.
Properties
Molecular Formula |
C7H17N3 |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]azetidin-3-amine |
InChI |
InChI=1S/C7H17N3/c1-9(2)3-4-10-5-7(8)6-10/h7H,3-6,8H2,1-2H3 |
InChI Key |
PSIUHVNHCIAPAR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1CC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Bromopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B14898821.png)

![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B14898839.png)





